(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one
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Overview
Description
The compound (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is a complex organic molecule featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a pyrido[3,4-d][1,3]oxazine ring system, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[3,4-d][1,3]oxazine Ring: This step often involves the cyclization of an appropriate amino alcohol with a dihydropyran derivative under acidic conditions.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Catalysts and solvents that are more environmentally friendly and cost-effective might also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its stability and reactivity make it suitable for use in various biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, the compound can be used in the production of polymers and other advanced materials. Its reactivity allows for the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism by which (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one: shares similarities with other bicyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.
Properties
IUPAC Name |
(4aS,8aR)-7-prop-2-enoyl-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-9(13)12-4-3-7-6-15-10(14)11-8(7)5-12/h2,7-8H,1,3-6H2,(H,11,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBYJLYBNNFFEV-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2COC(=O)NC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@@H]2COC(=O)N[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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